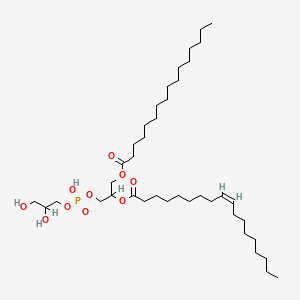

Palmitoyloleoylphosphatidylglycerol

Descripción

Propiedades

IUPAC Name |

[1-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-3-hexadecanoyloxypropan-2-yl] (Z)-octadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H77O10P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(44)50-38(36-49-51(45,46)48-34-37(42)33-41)35-47-39(43)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37-38,41-42H,3-16,19-36H2,1-2H3,(H,45,46)/b18-17- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAZGBAOHGQRCBP-ZCXUNETKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H77O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

749.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81490-05-3 | |

| Record name | 1-Palmitoyl-2-oleoylglycero-3-phosphoglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081490053 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Properties of Palmitoyloleoylphosphatidylglycerol (POPG)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, biophysical properties, and experimental considerations of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as POPG.

Core Structure of Palmitoyloleoylphosphatidylglycerol (POPG)

This compound (POPG) is a glycerophospholipid, a major class of lipids that are essential components of biological membranes.[1] Its structure is characterized by a central glycerol (B35011) backbone. At the sn-1 position of this backbone is a saturated fatty acid, palmitic acid (16:0), and at the sn-2 position is an unsaturated fatty acid, oleic acid (18:1).[2] The sn-3 position is linked to a phosphate (B84403) group, which in turn is esterified to a glycerol head group.[1] This arrangement makes POPG an anionic phospholipid at physiological pH.

The chemical formula for POPG is C40H77O10P, with a molecular weight of approximately 749.0 g/mol .[3] It is also commonly referred to by the shorthand notation PG(16:0/18:1).[2]

Quantitative Biophysical Data

The biophysical properties of POPG are critical for its function in model and biological membranes. The following tables summarize key quantitative data.

| Property | Value | References |

| Molecular Weight | ~749.01 g/mol | [2][4] |

| Molecular Formula | C40H77O10P | [4][5] |

| Charge | Anionic (-1) | [6] |

| Phase Transition Temperature (Tm) | -2 °C | [7][8] |

| Parameter | Value | Conditions | References |

| Area per Lipid | 66.0 ± 1.3 Ų | 30°C | [1][9] |

| 67.7 ± 0.2 Ų | MD Simulation (CHARMM36) | [9] | |

| Bilayer Thickness | 36.7 ± 0.7 Å | [1] | |

| Hydrocarbon Thickness | 27.9 ± 0.6 Å | [1] |

Experimental Protocols

Liposome Preparation via Thin-Film Hydration and Extrusion

This is a common method for preparing unilamellar POPG-containing vesicles.

Materials:

-

POPG (and other lipids as required, e.g., POPE) in chloroform

-

Chloroform/Methanol solvent mixture

-

Hydration buffer (e.g., 10 mM HEPES, 150 mM KCl, pH 7.4)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Lipid Film Formation: Dissolve the desired amount of POPG and any other lipids in a chloroform/methanol mixture in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface. Further dry the film under a stream of nitrogen and then under vacuum for at least 1 hour to remove residual solvent.

-

Hydration: Add the aqueous hydration buffer to the flask. The temperature of the buffer should be above the gel-to-liquid crystalline phase transition temperature (Tm) of all lipids in the mixture. For POPG, this can be done at room temperature.

-

Vesicle Formation: Agitate the flask to disperse the lipid film, forming multilamellar vesicles (MLVs). This can be facilitated by gentle vortexing or swirling.

-

Extrusion: To obtain unilamellar vesicles of a defined size, pass the MLV suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times (typically 11-21 passes) using a lipid extruder.

Characterization of POPG-Containing Vesicles

Dynamic Light Scattering (DLS): Used to determine the size distribution and polydispersity of the prepared liposomes.

Zeta Potential Measurement: To confirm the anionic surface charge of POPG-containing vesicles.

Cryo-Transmission Electron Microscopy (Cryo-TEM): For direct visualization of vesicle morphology and lamellarity.

Role in Signaling and Membrane Interactions

While not a classical signaling molecule that participates in complex intracellular cascades, POPG plays a crucial role in modulating cellular processes at the membrane level, particularly in the context of the innate immune system.

Interaction with Toll-Like Receptors (TLRs): Bacterial phosphoglycerols can act as signaling molecules that engage with the host immune system, for instance, by acting as ligands for Toll-like receptors.[10]

Antiviral Activity: POPG has been shown to exhibit antiviral properties, for example, against the influenza A virus. It can attenuate the production of inflammatory cytokines and inhibit viral attachment to the plasma membrane.[10]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Popg, L- | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. POPG, 268550-95-4 | BroadPharm [broadpharm.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1-Palmitoyl-2-oleoyl-sn-glycero-3-(phospho-rac-(1-glycerol)) | C40H77O10P | CID 5283509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phosphatidylethanolamine-Phosphatidylglycerol Bilayer as a Model of the Inner Bacterial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. avantiresearch.com [avantiresearch.com]

- 8. shaker.umh.es [shaker.umh.es]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Palmitoyloleoylphosphatidylglycerol (POPG) Biosynthesis Pathway in E. coli

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Palmitoyloleoylphosphatidylglycerol (POPG) biosynthesis pathway in Escherichia coli. It covers the core enzymatic steps, regulatory mechanisms, quantitative data on pathway components, and detailed experimental protocols relevant for studying this essential metabolic process.

Introduction to Phosphatidylglycerol in E. coli

Phosphatidylglycerol (PG) is a major anionic phospholipid, constituting a significant fraction of the E. coli inner membrane. While phosphatidylethanolamine (B1630911) (PE) is the most abundant phospholipid (around 75%), PG typically accounts for about 20% of the total phospholipid content, with cardiolipin (B10847521) (CL) making up the remaining 5%.[1][2] The levels of these phospholipids (B1166683) can vary depending on growth conditions such as temperature and growth phase.[2] PG is essential for a variety of cellular processes, and its biosynthesis is a critical aspect of bacterial physiology.

The Canonical Kennedy Pathway for POPG Biosynthesis

The primary route for the synthesis of phosphatidylglycerol in E. coli is the Kennedy pathway. This pathway involves a series of enzymatic reactions that take place on the inner leaflet of the cytoplasmic membrane.

Biosynthesis of Phosphatidic Acid (PA)

The pathway begins with the acylation of glycerol-3-phosphate. This process is catalyzed by PlsB and PlsC, which sequentially add two fatty acyl chains to the glycerol (B35011) backbone, forming phosphatidic acid (PA).

Formation of CDP-Diacylglycerol (CDP-DAG)

Phosphatidic acid is then converted to the high-energy intermediate cytidine (B196190) diphosphate-diacylglycerol (CDP-DAG) by the enzyme CDP-diacylglycerol synthase (CdsA). This step is a crucial branch point in phospholipid biosynthesis.

Synthesis of Phosphatidylglycerol Phosphate (B84403) (PGP)

The committed step in PG biosynthesis is the condensation of CDP-DAG with glycerol-3-phosphate to form phosphatidylglycerol phosphate (PGP). This reaction is catalyzed by the integral membrane enzyme phosphatidylglycerol phosphate synthase (PgsA).

Dephosphorylation of PGP to PG

In the final step, PGP is dephosphorylated to yield phosphatidylglycerol (PG). In E. coli, this dephosphorylation is carried out by three distinct phosphatases: PgpA, PgpB, and PgpC.[3][4] While deletion of any two of these genes is not lethal, a triple knockout of pgpA, pgpB, and pgpC is lethal, indicating their collective essentiality for PG synthesis.[4]

An Alternative, PgsA-Independent Pathway

Recent studies have identified an alternative pathway for PG synthesis in E. coli that is independent of PgsA. This pathway involves the conversion of phosphatidylethanolamine (PE) and glycerol into PG, a reaction catalyzed by the cardiolipin synthase ClsB.[5] This finding suggests a greater metabolic flexibility in the biosynthesis of anionic phospholipids in E. coli than previously understood.

References

- 1. Mechanistic diversity and functional roles define the substrate specificity and ligand binding of bacterial PGP phosphatases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaji.net [oaji.net]

- 3. Construction of a lethal mutation in the synthesis of the major acidic phospholipids of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Three phosphatidylglycerol-phosphate phosphatases in the inner membrane of Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three Phosphatidylglycerol-phosphate Phosphatases in the Inner Membrane of Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biophysical Landscape: A Technical Guide to POPG Lipid Bilayers

For researchers, scientists, and drug development professionals, understanding the intricate physical properties of lipid bilayers is paramount for advancements in membrane biophysics and therapeutic design. This in-depth technical guide focuses on 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) lipid bilayers, a ubiquitous component of bacterial membranes and a key player in various cellular processes.

This document provides a comprehensive overview of the core physical characteristics of POPG bilayers, details the experimental methodologies used for their determination, and visualizes a key signaling pathway involving this anionic phospholipid. All quantitative data are summarized for comparative analysis.

Core Physical Properties of POPG Lipid Bilayers

The physical behavior of POPG lipid bilayers is dictated by a range of interconnected parameters that govern their structure and function. These properties are crucial for understanding membrane stability, permeability, and interactions with membrane-associated proteins and small molecules.

| Property | Value | Experimental Conditions | Citation |

| Area per Lipid | 66.0 ± 1.3 Ų | Determined by a combination of Small-Angle Neutron Scattering (SANS), Small-Angle X-ray Scattering (SAXS), and Molecular Dynamics (MD) simulations. | [1] |

| 66.3 ± 1.4 Ų | From a 7 ns Molecular Dynamics (MD) simulation in the NPT ensemble. | [2] | |

| 62.8 ± 0.3 Ų | In a mixed POPE:POPG (3:1) bilayer, estimated from Molecular Dynamics (MD) simulations. | [3] | |

| Bilayer Thickness | 36.7 ± 0.7 Å | Overall bilayer thickness determined by joint refinement of SANS and SAXS data. | [1] |

| 27.9 ± 0.6 Å | Hydrocarbon region thickness from the same SANS/SAXS and MD study. | [1] | |

| 3.5 ± 0.2 nm | For a POPE/POPG (3:1) bilayer on a mica substrate, measured by Atomic Force Microscopy (AFM). | [4] | |

| Bending Rigidity (Kc) | ~3 kBT | For a fully charged POPG membrane, measured by flicker spectroscopy of giant unilamellar vesicles (GUVs). | [5] |

| Increases with charge | Membrane charge, in general, increases the bending rigidity relative to a charge-free membrane. This effect is diminished by the addition of salt. | [5][6] | |

| Phase Transition Temperature (Tm) | -2 °C | From the gel phase to the liquid crystalline phase. | [7] |

Experimental Protocols for Characterizing Lipid Bilayer Properties

A variety of sophisticated techniques are employed to elucidate the physical properties of lipid bilayers. These methods provide critical insights into the molecular organization and dynamics of these complex assemblies.[8]

Small-Angle Neutron and X-ray Scattering (SANS and SAXS)

This powerful combination of techniques is used to determine the structure of lipid bilayers with high precision.

-

Vesicle Preparation: Large unilamellar vesicles (LUVs) of POPG are prepared by extrusion through polycarbonate filters to create a homogenous population of vesicles.

-

Contrast Variation: For SANS, experiments are often performed in different mixtures of H₂O and D₂O to vary the solvent scattering length density. This allows for the separate determination of the bilayer's structural components.

-

Data Acquisition: SANS and SAXS data are collected over a range of scattering vectors (q).

-

Data Analysis: The scattering data is jointly refined against a one-dimensional scattering density profile (SDP) model of the bilayer. This model is often informed by molecular dynamics simulations to provide a detailed picture of the bilayer structure, including the area per lipid and bilayer thickness.[1]

Molecular Dynamics (MD) Simulations

MD simulations provide an atomistic or coarse-grained view of lipid bilayer dynamics and are used to calculate various physical properties.

-

System Setup: A bilayer of POPG lipids is constructed in a simulation box, solvated with water, and neutralized with counter-ions (e.g., Na⁺).

-

Force Field Selection: An appropriate force field (e.g., CHARMM36, GROMOS) that accurately describes the interactions between lipids, water, and ions is chosen.[2][9]

-

Equilibration: The system is equilibrated under constant temperature and pressure (NPT ensemble) to allow the bilayer to reach a stable state.

-

Production Run: A long simulation trajectory is generated, from which various properties are calculated.

-

Analysis: The area per lipid is calculated by dividing the lateral area of the simulation box by the number of lipids in one leaflet. Bilayer thickness is often determined as the distance between the average positions of the phosphate (B84403) groups in the two leaflets.[3]

Atomic Force Microscopy (AFM)

AFM is a high-resolution imaging technique that can be used to study the topography and mechanical properties of supported lipid bilayers.[8]

-

Substrate Preparation: A smooth substrate, such as mica, is cleaved to provide a fresh, atomically flat surface.

-

Vesicle Fusion: A solution of POPG vesicles is deposited onto the substrate. The vesicles adsorb, rupture, and fuse to form a continuous supported lipid bilayer.

-

Imaging: The AFM tip scans the surface of the bilayer in liquid, allowing for the visualization of the bilayer's topography. Defects or "holes" in the bilayer can be used to measure its thickness.

-

Temperature Control: By using a temperature-controlled stage, the phase behavior of the bilayer can be studied by imaging the formation of gel-phase domains upon cooling.[4]

Flicker Spectroscopy

This technique is used to measure the bending rigidity of lipid membranes by analyzing the thermal fluctuations of giant unilamellar vesicles (GUVs).[5][10]

-

GUV Formation: GUVs are typically formed by electroformation or natural swelling of a lipid film.

-

Microscopy: The fluctuations of the GUV membrane are observed using phase-contrast microscopy and recorded with a high-speed camera.

-

Image Analysis: The contour of the vesicle is extracted from the images and decomposed into a series of spherical harmonics.

-

Data Fitting: The mean-squared amplitudes of the fluctuation modes are fitted to a theoretical model that relates them to the bending rigidity and membrane tension.[6]

POPG-Mediated Antagonism of Toll-Like Receptor (TLR) Signaling

POPG plays a significant role in modulating the innate immune response by antagonizing multiple Toll-like receptor (TLR) signaling pathways. It can act as a decoy, preventing the recognition of pathogen-associated molecular patterns (PAMPs) by TLRs and their co-receptors.[11][12]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Phosphatidylethanolamine-Phosphatidylglycerol Bilayer as a Model of the Inner Bacterial Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Physical Parameters on the Main Phase Transition of Supported Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mpikg.mpg.de [mpikg.mpg.de]

- 6. researchgate.net [researchgate.net]

- 7. avantiresearch.com [avantiresearch.com]

- 8. Lipid bilayer characterization - Wikipedia [en.wikipedia.org]

- 9. Shedding light on the structural properties of lipid bilayers using molecular dynamics simulation: a review study - RSC Advances (RSC Publishing) DOI:10.1039/C8RA08441F [pubs.rsc.org]

- 10. Determination of bending rigidity and tilt modulus of lipid membranes from real-space fluctuation analysis of molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Anti-inflammatory and anti-viral actions of anionic pulmonary surfactant phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Phase Transition Temperature of Palmitoyloleoylphosphatidylglycerol (POPG)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase transition temperature (Tm) of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), a key anionic phospholipid in drug delivery and membrane biophysics research. This document details the intrinsic Tm of POPG, explores the influence of environmental factors on its phase behavior, and provides a detailed experimental protocol for its determination using Differential Scanning Calorimetry (DSC).

Core Concept: The Gel-to-Liquid Crystalline Phase Transition

Phospholipids like POPG can exist in different physical states depending on the temperature. The primary phase transition is from a well-ordered "gel" phase (Lβ') at lower temperatures to a more fluid "liquid crystalline" phase (Lα) at higher temperatures. The midpoint of this transition is defined as the phase transition temperature (Tm). This transition involves a shift from tightly packed, all-trans acyl chains in the gel phase to a more disordered state with gauche conformations in the liquid crystalline phase. The Tm is a critical parameter in the design of lipid-based drug delivery systems, as it influences membrane fluidity, permeability, and stability.

Phase Transition Temperature of Pure POPG

The phase transition temperature of pure Palmitoyloleoylphosphatidylglycerol (POPG) is -2 °C .[1] This relatively low Tm is attributed to the presence of a single unsaturated oleoyl (B10858665) chain, which introduces a kink in the acyl chain and disrupts the tight packing observed in fully saturated phospholipids.

Factors Influencing the Phase Transition Temperature of POPG

The phase behavior of POPG is highly sensitive to its environment. Key factors that can modulate its Tm include pH, ionic strength, and the presence of cations. While extensive quantitative data for pure POPG is limited in the readily available literature, the following sections outline the established principles and qualitative effects.

Table 1: Summary of Factors Affecting POPG Phase Transition Temperature

| Factor | Effect on Tm | Mechanism |

| pH | Increasing pH generally decreases Tm | At neutral and higher pH, the phosphate (B84403) group of POPG is deprotonated and negatively charged. Electrostatic repulsion between the headgroups leads to increased spacing between lipid molecules, which lowers the energy required to transition to the liquid crystalline phase. Conversely, at acidic pH, protonation of the phosphate group reduces this repulsion, leading to tighter packing and an increase in the Tm. |

| Ionic Strength | Increasing ionic strength generally increases Tm | The addition of monovalent cations (e.g., Na+, K+) can screen the negative charges on the POPG headgroups. This shielding effect reduces the electrostatic repulsion between adjacent lipid molecules, allowing for tighter packing of the acyl chains and consequently increasing the Tm. |

| Divalent Cations | Significant increase in Tm | Divalent cations (e.g., Ca2+, Mg2+) can form bridges between two negatively charged POPG molecules. This "cross-linking" effect dramatically increases the packing density and ordering of the lipid bilayer, leading to a substantial increase in the phase transition temperature. |

Experimental Protocol: Determination of POPG Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For liposomes, DSC can precisely determine the Tm by detecting the endothermic peak corresponding to the gel-to-liquid crystalline phase transition.

Preparation of POPG Liposomes (Large Unilamellar Vesicles - LUVs)

This protocol describes the preparation of LUVs by the thin-film hydration and extrusion method, a common procedure for generating liposomes suitable for DSC analysis.

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) in chloroform (B151607)

-

Chloroform

-

Desired aqueous buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.4)

-

Nitrogen gas source

-

Vacuum desiccator

-

Rotary evaporator (optional)

-

Water bath or heating block

-

Lipid extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Glass vials

Procedure:

-

Lipid Film Formation:

-

In a clean round-bottom flask or glass vial, add the desired amount of POPG solution in chloroform.

-

Remove the chloroform under a gentle stream of nitrogen gas while rotating the vessel to create a thin, even lipid film on the inner surface.

-

For complete solvent removal, place the vessel in a vacuum desiccator for at least 2 hours.

-

-

Hydration:

-

Pre-heat the aqueous buffer to a temperature above the expected Tm of POPG (e.g., room temperature is sufficient given POPG's low Tm).

-

Add the pre-heated buffer to the lipid film. The final lipid concentration is typically in the range of 1-10 mg/mL.

-

Agitate the mixture by vortexing for several minutes. This will result in the formation of multilamellar vesicles (MLVs).

-

-

Extrusion (Sizing):

-

Assemble the lipid extruder with a 100 nm polycarbonate membrane according to the manufacturer's instructions.

-

Transfer the MLV suspension to the extruder.

-

Force the suspension through the membrane multiple times (typically 11-21 passes). This process will generate a homogenous population of LUVs.

-

DSC Analysis

Instrumentation:

-

Differential Scanning Calorimeter (e.g., MicroCal VP-DSC, TA Instruments Nano DSC)

Procedure:

-

Sample and Reference Preparation:

-

Degas the POPG liposome (B1194612) suspension and the corresponding buffer for at least 15 minutes prior to loading.

-

Carefully load the liposome suspension into the sample cell of the DSC instrument.

-

Load an equal volume of the matched buffer into the reference cell.

-

-

Data Acquisition:

-

Equilibrate the system at a starting temperature well below the expected Tm (e.g., -20 °C for pure POPG).

-

Perform a heating scan at a controlled rate (e.g., 1 °C/minute) up to a temperature well above the transition (e.g., 20 °C).

-

It is recommended to perform at least two consecutive heating and cooling scans to ensure reproducibility and to assess the thermal history of the sample. The second heating scan is often used for data analysis.

-

-

Data Analysis:

-

The DSC thermogram will show the differential heat flow as a function of temperature.

-

The phase transition will appear as an endothermic peak.

-

The phase transition temperature (Tm) is determined as the temperature at the peak maximum of the endotherm.

-

Other important thermodynamic parameters that can be obtained include the onset temperature of the transition, the completion temperature, and the enthalpy of the transition (ΔH), which is the area under the peak.

-

Visualizations

Factors Influencing POPG Phase Transition Temperature

Caption: Factors influencing the phase transition temperature of POPG.

Experimental Workflow for DSC Analysis of POPG Liposomes

Caption: Workflow for determining the Tm of POPG liposomes using DSC.

References

The Pivotal Role of Phosphatidylglycerol in Modulating Membrane Protein Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol), commonly known as POPG, is an anionic phospholipid that plays a critical and often indispensable role in the structure and function of a diverse array of membrane proteins. Its influence extends from maintaining the stability of complex protein assemblies to directly modulating enzymatic activity and ion channel gating. This technical guide provides an in-depth exploration of the multifaceted roles of POPG, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the specific molecular interactions, thermodynamic principles, and functional consequences of POPG's presence in the lipid bilayer. Furthermore, this guide furnishes detailed experimental protocols for investigating these interactions and presents key quantitative data in a clear, comparative format.

Introduction: The Significance of the Lipid Bilayer in Membrane Protein Function

The lipid bilayer is far more than a passive scaffold for membrane proteins; it is a dynamic and interactive environment that actively participates in and regulates their function. The specific composition of the lipidome, including the presence of anionic lipids like POPG, can profoundly influence protein conformation, oligomerization, and catalytic activity. POPG, with its negatively charged headgroup and specific stereochemistry, engages in a range of interactions, from general electrostatic attractions to highly specific binding at defined sites on the protein surface. These interactions can stabilize particular functional states, allosterically modulate activity, and facilitate the assembly of protein supercomplexes. Understanding the nuanced role of POPG is therefore crucial for elucidating the fundamental mechanisms of membrane protein function and for the rational design of therapeutics targeting these vital cellular components.

Mechanisms of POPG-Mediated Modulation

The influence of POPG on membrane protein function is exerted through several key mechanisms:

-

Direct Binding and Allosteric Regulation: POPG has been shown to bind to specific sites on various membrane proteins, inducing conformational changes that allosterically modulate their activity. This is particularly evident in ion channels, where POPG binding can stabilize the open or closed state of the channel.

-

Electrostatic Interactions: The net negative charge of the POPG headgroup plays a crucial role in its interactions with positively charged residues on the protein surface. These electrostatic interactions can influence the orientation and insertion of proteins into the membrane, as well as modulate the local ion concentration near the protein.

-

Alteration of Membrane Physical Properties: The presence of POPG can alter the physical properties of the lipid bilayer, such as its fluidity, curvature, and thickness. These changes can, in turn, affect the conformational dynamics and function of embedded proteins.

-

Role in Protein Complex Assembly: In complex multi-protein systems, such as the respiratory chain, POPG can act as a "molecular glue," facilitating the assembly and stabilizing the architecture of supercomplexes.

Quantitative Analysis of POPG's Impact on Membrane Protein Function

The following tables summarize key quantitative data from various studies, illustrating the significant impact of POPG on the function of different membrane proteins.

| Membrane Protein | Experimental System | Lipid Composition | Key Parameter | Value in POPC | Value in POPG-containing mixture | Fold Change/Effect | Citation(s) |

| ELIC | Liposome Flux Assay | POPC vs. 2:1:1 POPC:POPE:POPG | EC50 for propylamine | 4.3 ± 1.4 mM | 2.4 ± 0.4 mM | ~1.8-fold increase in potency | [1] |

| ELIC | Liposome Flux Assay | POPC vs. POPC:POPG (3:1 & 1:1) | Desensitization (Weighted time constant) | Faster | Slower with increasing POPG | POPG slows desensitization | [1][2] |

| AmtB | Proteoliposome Assay | E. coli polar lipids/POPC (2:1 w/w) vs. POPG-deficient | Km for ammonium (B1175870) | - | 1.3 ± 0.3 mM | POPG is required for full activity | [3] |

| AmtB | Proteoliposome Assay | E. coli polar lipids/POPC (2:1 w/w) vs. POPG-deficient | Maximum transient current | - | 3.18 ± 0.09 nA | POPG is essential for transport cycle | [3] |

| Kir2.1 | Single-channel recording in giant liposomes | POPE:POPG (3:1) | Unitary conductance | Not applicable | ~30 pS | Establishes baseline conductance | [4] |

| Kir2.1 | 86Rb+ flux assay in liposomes | POPE with varying POPG | Channel Activity | Low without anionic lipid | Increased with POPG | Anionic lipid is a nonspecific requirement | [5] |

| OmpG | Single-channel electrophysiology | DPhPC vs. POPE:POPG (80:20) | Gating frequency | Lower | Increased | Negative charge increases gating | [6] |

| PAP248-286 Peptide | Coarse-Grained MD Simulations | 100% POPC vs. POPC:POPG (70:30 & 50:50) | Number of binding trajectories | 13/40 | 33/40 (30% POPG), 39/40 (50% POPG) | POPG significantly enhances binding | [7] |

Note: This table is a representative summary. The specific experimental conditions and lipid compositions can vary between studies, and readers are encouraged to consult the primary literature for detailed information.

Key Experimental Protocols

A thorough investigation of POPG-protein interactions requires a combination of biophysical, biochemical, and computational techniques. Below are detailed methodologies for key experiments.

Liposome Reconstitution of Membrane Proteins

This protocol describes the preparation of proteoliposomes with a defined lipid composition, including POPG, for functional and structural studies.

Materials:

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC)

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine (POPE)

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)

-

Purified membrane protein of interest

-

Detergent (e.g., n-Dodecyl-β-D-maltoside (DDM), CHAPS)

-

Bio-Beads SM-2 (Bio-Rad)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Appropriate buffers (e.g., HEPES, Tris-HCl)

Procedure:

-

Lipid Film Preparation:

-

In a round-bottom flask, mix the desired lipids (e.g., POPC and POPG in a 3:1 molar ratio) dissolved in chloroform (B151607).

-

Remove the chloroform under a gentle stream of nitrogen gas to form a thin lipid film on the wall of the flask.

-

Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

-

-

Hydration:

-

Hydrate the lipid film with the desired buffer to a final lipid concentration of 10-20 mg/mL.

-

Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Subject the MLV suspension to several freeze-thaw cycles (e.g., 5-10 cycles) using liquid nitrogen and a warm water bath to enhance lamellarity.

-

Extrude the suspension through a polycarbonate membrane with a defined pore size (e.g., 100 nm) at least 11 times to form large unilamellar vesicles (LUVs).

-

-

Detergent Solubilization:

-

Add detergent to the LUV suspension to a concentration that leads to vesicle solubilization. The optimal detergent-to-lipid ratio needs to be determined empirically.

-

-

Protein Insertion:

-

Add the purified membrane protein (solubilized in a compatible detergent) to the detergent-destabilized liposomes at a desired protein-to-lipid ratio (e.g., 1:100 w/w).

-

Incubate the mixture at room temperature for 1 hour with gentle agitation.

-

-

Detergent Removal:

-

Add Bio-Beads to the protein-lipid-detergent mixture to gradually remove the detergent. The amount of Bio-Beads and the incubation time will depend on the detergent used.

-

Perform several changes of Bio-Beads over a period of several hours to overnight at 4°C.

-

-

Proteoliposome Characterization:

-

The resulting proteoliposomes can be collected and characterized for size, protein incorporation, and orientation before being used in functional assays.

-

Fluorescence Stopped-Flow Liposomal Flux Assay

This assay is used to measure the ion transport activity of reconstituted channel proteins.

Materials:

-

Proteoliposomes containing the ion channel of interest and an internal ion (e.g., K+)

-

Fluorescent dye sensitive to a specific quenching ion (e.g., ANTS - 8-aminonaphthalene-1,3,6-trisulfonic acid)

-

External buffer containing the quenching ion (e.g., Thallium, Tl+)

-

Stopped-flow fluorometer

Procedure:

-

Prepare Proteoliposomes: Reconstitute the ion channel into liposomes containing a high concentration of the ion to be transported (e.g., 150 mM KCl) and the fluorescent dye ANTS.

-

Prepare Buffers: Prepare an external buffer containing an impermeant cation (e.g., NMDG+) and a separate external buffer containing the quenching ion (e.g., 50 mM Tl+).

-

Stopped-Flow Measurement:

-

Load the proteoliposome suspension into one syringe of the stopped-flow apparatus.

-

Load the external buffer containing the quenching ion into the other syringe.

-

Rapidly mix the contents of the two syringes.

-

Monitor the fluorescence of ANTS over time. The influx of the quenching ion through the open channels will quench the ANTS fluorescence.

-

-

Data Analysis: The rate of fluorescence quenching is proportional to the ion flux through the channels. The data can be fitted to appropriate kinetic models to determine parameters such as channel activation and desensitization rates.[8]

Native Mass Spectrometry of Protein-Lipid Complexes

Native MS allows for the study of intact protein-lipid complexes, providing information on stoichiometry and lipid binding selectivity.

Materials:

-

Purified membrane protein in a suitable detergent (e.g., DDM, C8E4)

-

POPG and other lipids of interest

-

Ammonium acetate (B1210297) buffer

-

Nano-electrospray ionization mass spectrometer

Procedure:

-

Sample Preparation:

-

Exchange the buffer of the purified protein into a volatile buffer suitable for mass spectrometry, such as ammonium acetate, containing a concentration of detergent above its critical micelle concentration (CMC).

-

Incubate the protein with the desired lipids.

-

-

Mass Spectrometry Analysis:

-

Introduce the sample into the mass spectrometer using nano-electrospray ionization.

-

Optimize the instrument parameters (e.g., cone voltage, collision energy) to preserve the non-covalent protein-lipid interactions.

-

Acquire mass spectra of the intact protein-lipid complexes.

-

-

Data Analysis: The mass spectra will show peaks corresponding to the protein with different numbers of bound lipid molecules. The mass difference between the peaks can be used to identify the bound lipids and determine the stoichiometry of the complex.

Molecular Dynamics (MD) Simulations of POPG-Protein Interactions

MD simulations provide atomic-level insights into the dynamic interactions between POPG and membrane proteins.

Software:

-

GROMACS, NAMD, or AMBER for MD simulations

-

VMD or PyMOL for visualization and analysis

-

CHARMM-GUI for system setup

Procedure:

-

System Setup:

-

Obtain the 3D structure of the membrane protein of interest from the Protein Data Bank (PDB) or through homology modeling.

-

Use a tool like CHARMM-GUI to embed the protein into a lipid bilayer with the desired composition (e.g., a mixture of POPC and POPG).

-

Solvate the system with water and add ions to neutralize the charge and mimic physiological ionic strength.

-

-

Equilibration:

-

Perform a series of equilibration steps to relax the system. This typically involves energy minimization followed by short simulations with position restraints on the protein and lipids, which are gradually released.

-

-

Production Run:

-

Run a long, unrestrained MD simulation (typically on the order of hundreds of nanoseconds to microseconds) to sample the conformational landscape of the protein and its interactions with the surrounding lipids.

-

-

Analysis:

-

Analyze the simulation trajectory to investigate various aspects of the POPG-protein interaction, such as:

-

Identification of specific binding sites for POPG.

-

Calculation of the residence time of POPG molecules at these sites.

-

Analysis of the hydrogen bonding and electrostatic interactions between POPG and the protein.

-

Calculation of the potential of mean force (PMF) to determine the binding free energy of POPG to the protein.

-

-

Visualizing a POPG-Modulated Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate a conceptual signaling pathway modulated by POPG and a typical experimental workflow for its investigation.

Caption: Conceptual signaling pathway where POPG allosterically modulates a membrane receptor.

Caption: A typical experimental workflow for studying POPG's effect on a membrane protein.

Conclusion and Future Directions

The evidence overwhelmingly demonstrates that POPG is a key modulator of membrane protein function. Its influence is multifaceted, ranging from providing a stabilizing environment to acting as a specific allosteric regulator. For researchers in both academia and the pharmaceutical industry, a thorough understanding of POPG's role is essential for accurately interpreting experimental data and for developing effective strategies to target membrane proteins.

Future research will likely focus on several key areas:

-

High-Resolution Structural Studies: Obtaining more high-resolution structures of membrane proteins in complex with POPG will be crucial for elucidating the precise molecular details of their interactions.

-

Advanced Computational Modeling: The continued development of computational methods will enable more accurate predictions of POPG binding sites and the energetic landscapes of POPG-mediated protein modulation.

-

Lipidomics and Systems Biology: Integrating lipidomic data with proteomic and functional data will provide a more holistic understanding of how changes in the cellular lipid environment, including POPG levels, impact entire signaling networks.

-

Therapeutic Applications: A deeper understanding of how POPG modulates the function of drug targets will open new avenues for the development of lipid-based therapeutics and novel modulators of membrane protein activity.

By continuing to explore the intricate interplay between POPG and membrane proteins, the scientific community will undoubtedly uncover new fundamental principles of cellular function and pave the way for innovative therapeutic interventions.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Open-channel structure of a pentameric ligand-gated ion channel reveals a mechanism of leaflet-specific phospholipid modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The lipid environment determines the activity of the Escherichia coli ammonium transporter AmtB - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Two Kir2.1 channel populations with different sensitivities to Mg2+ and polyamine block: a model for the cardiac strong inward rectifier K+ channel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Inwardly Rectifying Potassium Channel Kir2.1 and its “Kir-ious” Regulation by Protein Trafficking and Roles in Development and Disease [frontiersin.org]

- 6. Correlation of membrane protein conformational and functional dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

The Dance of Disruption: A Technical Guide to Palmitoyloleoylphosphatidylglycerol and Antimicrobial Peptide Interactions

For Researchers, Scientists, and Drug Development Professionals

The escalating crisis of antibiotic resistance necessitates a deeper understanding of novel antimicrobial mechanisms. Cationic antimicrobial peptides (AMPs) represent a promising class of therapeutics that selectively target and disrupt bacterial membranes. A key factor in this selectivity is the interaction between the positively charged AMPs and the negatively charged phospholipids (B1166683) prevalent in bacterial membranes, such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG). This technical guide provides an in-depth exploration of the multifaceted interactions between POPG and AMPs, offering a comprehensive resource for researchers in the field. We will delve into the quantitative biophysical parameters governing these interactions, detail the experimental protocols used to elucidate them, and visualize the underlying molecular processes.

The Critical Role of POPG in AMP Selectivity

The fundamental difference between bacterial and mammalian cell membranes lies in their lipid composition. Bacterial membranes are enriched in anionic phospholipids like POPG, bestowing a net negative charge, whereas mammalian membranes are predominantly composed of zwitterionic phospholipids like 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC), resulting in an overall neutral charge.[1] This charge disparity is the primary driver for the selective targeting of bacteria by cationic AMPs. The initial interaction is largely electrostatic, with the positively charged residues of the AMP, such as arginine and lysine, being attracted to the negatively charged phosphate (B84403) groups of POPG.[2][3] This initial binding event is crucial as it concentrates the peptides on the bacterial surface, a prerequisite for their disruptive action.[4]

Quantitative Insights into POPG-AMP Interactions

The affinity and thermodynamics of AMP binding to POPG-containing membranes have been quantified using various biophysical techniques. These studies provide crucial data for understanding the driving forces behind these interactions and for the rational design of more potent and selective AMPs.

| AMP | Lipid System | Technique | Binding Affinity (Kd) | Enthalpy (ΔH) | Stoichiometry (n) | Reference |

| Cyclic Peptides | POPC/POPG (3:1) | ITC | - | - | - | [5] |

| C16-KGGK | POPE/POPG | Free Energy Calculations | Favors anionic membrane | - | - | [6] |

| PAP248-286 | POPC/POPG (7:3 & 5:5) | MD Simulations | Increased binding with higher POPG content | - | - | [7] |

Table 1: Quantitative data on AMP interactions with POPG-containing model membranes. Note: Specific values for Kd, ΔH, and n are often dependent on the specific peptide sequence and experimental conditions and may not always be explicitly stated in all publications.

Molecular dynamics simulations have further illuminated the specifics of these interactions at an atomic level. For instance, simulations of the human antimicrobial peptide LL-37 revealed a rapid absorption onto POPG bilayers, with the peptide maintaining its helical conformation and lying parallel to the bilayer surface, causing membrane deformation.[8][9] In contrast, the interaction with neutral POPC bilayers was slower, and LL-37 lost much of its helical structure.[8][9]

Mechanisms of Membrane Disruption

Following the initial binding, AMPs disrupt the bacterial membrane through several proposed mechanisms, the prevalence of which can depend on the peptide's structure, concentration, and the specific lipid composition of the membrane.[4]

-

Barrel-Stave Model: AMPs oligomerize and insert into the membrane, forming a transmembrane pore where the hydrophobic regions of the peptides face the lipid acyl chains and the hydrophilic regions line the pore.[10]

-

Toroidal Pore Model: Similar to the barrel-stave model, but the lipid monolayers bend inward to line the pore, creating a continuous curvature of the membrane.[10]

-

Carpet Model: At high concentrations, AMPs accumulate on the membrane surface, forming a "carpet" that disrupts the bilayer integrity, leading to micellization and membrane dissolution.[10][11]

The presence of POPG can influence the mechanism of action. For example, some AMPs have been shown to induce the formation of POPG-rich domains within a mixed lipid bilayer, which may facilitate localized membrane disruption.[12]

Experimental Protocols for Studying POPG-AMP Interactions

A variety of biophysical techniques are employed to characterize the intricate details of POPG-AMP interactions. Below are detailed methodologies for some of the key experiments.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand (AMP) to a macromolecule (POPG-containing vesicles), providing a complete thermodynamic profile of the interaction, including binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n).[13][14]

Protocol:

-

Sample Preparation:

-

Prepare large unilamellar vesicles (LUVs) with the desired POPG/POPC ratio using the extrusion method.

-

Dialyze both the LUV suspension and the AMP solution against the same buffer to ensure a perfect match, minimizing heats of dilution.[15] Recommended buffers should be of low ionization enthalpy, and reducing agents like TCEP are preferred over DTT.[15][16]

-

Accurately determine the concentrations of both the lipid and the peptide.

-

Degas all solutions immediately before the experiment to prevent bubble formation.[15]

-

-

ITC Experiment:

-

Load the LUV suspension into the sample cell of the calorimeter (typically 5-50 µM lipid concentration).[15]

-

Load the AMP solution into the injection syringe (typically 10-fold higher concentration than the lipid).[16]

-

Perform a series of injections of the AMP solution into the sample cell while monitoring the heat change.

-

As a control, inject the AMP solution into the buffer alone to determine the heat of dilution.[13]

-

-

Data Analysis:

-

Subtract the heat of dilution from the raw titration data.

-

Fit the integrated heat data to a suitable binding model (e.g., one set of sites) to determine the thermodynamic parameters.[17]

-

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure of AMPs upon interaction with lipid vesicles. Many AMPs are unstructured in solution and adopt an α-helical or β-sheet conformation upon binding to membranes.[18][19]

Protocol:

-

Sample Preparation:

-

Prepare LUVs of the desired lipid composition. While small unilamellar vesicles (SUVs) have been traditionally used to minimize light scattering, accurate CD spectra can be obtained with LUVs.[20]

-

Prepare the AMP solution in a suitable buffer that is transparent in the far-UV region (e.g., phosphate buffer).[19]

-

Ensure the total absorbance of the sample, including the buffer and vesicles, is below one for high-quality data.[18]

-

-

CD Measurement:

-

Record a baseline spectrum of the buffer and LUVs without the peptide.

-

Add the AMP to the LUV suspension and incubate to allow for binding and conformational changes.

-

Record the CD spectrum of the AMP-LUV mixture, typically from 260 nm to 190 nm.

-

-

Data Analysis:

-

Subtract the baseline spectrum from the sample spectrum.

-

Convert the raw data to mean residue ellipticity.

-

Deconvolute the final spectrum using algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.[21]

-

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

ssNMR provides high-resolution structural and dynamic information about both the AMP and the lipid bilayer in a membrane environment.[22][23] It can reveal the peptide's orientation and depth of insertion, as well as its effect on lipid order and dynamics.[11]

Protocol:

-

Sample Preparation:

-

Prepare multilamellar vesicles (MLVs) or oriented lipid bilayers containing the AMP. For ssNMR, site-specific isotopic labeling (e.g., 15N, 13C, 2H) of the peptide or lipids is often necessary.[23]

-

Hydrate the sample to the desired water content.

-

-

ssNMR Experiment:

-

Pack the sample into an NMR rotor.

-

Perform experiments such as 31P NMR to probe the lipid headgroup dynamics and bilayer integrity, and 2H NMR on deuterated lipids to measure changes in acyl chain order upon peptide binding.[11][24]

-

For peptide structure and orientation, 15N and 13C NMR experiments on labeled peptides are conducted.

-

-

Data Analysis:

-

Analyze the NMR spectra to extract parameters such as chemical shift anisotropies, quadrupolar splittings, and relaxation times.

-

These parameters provide information on the structure, dynamics, and orientation of the peptide and lipids within the membrane.

-

Fluorescence Spectroscopy

Fluorescence-based assays are versatile tools for studying AMP-membrane interactions, providing information on peptide binding, membrane permeabilization, and the local environment of the peptide.[25][26]

Protocol for Vesicle Leakage Assay:

-

Sample Preparation:

-

Prepare LUVs encapsulating a fluorescent dye (e.g., calcein (B42510) or carboxyfluorescein) at a self-quenching concentration.[27]

-

Remove the unencapsulated dye by size-exclusion chromatography.

-

-

Fluorescence Measurement:

-

Add the AMP to the dye-loaded LUV suspension.

-

Monitor the increase in fluorescence intensity over time. Membrane disruption by the AMP will cause the dye to leak out and become de-quenched, resulting in an increased fluorescence signal.[27]

-

-

Data Analysis:

-

The rate and extent of fluorescence increase are indicative of the peptide's membrane-lytic activity.

-

Visualizing the Interactions

To better understand the complex processes involved in POPG-AMP interactions, we can visualize the experimental workflows and conceptual models using diagrams.

References

- 1. Residual Interactions of LL-37 with POPC and POPE:POPG Bilayer Model Studied by All-Atom Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Morphological changes induced by the action of antimicrobial peptides on supported lipid bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular Dynamics Simulation of the Interaction of Two Linear Battacin Analogs with Model Gram-Positive and Gram-Negative Bacterial Cell Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Peptides: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cationic Antimicrobial Peptides (AMPs): Thermodynamic Characterization of Peptide–Lipid Interactions and Biological Efficacy of Surface-Tethered Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thermodynamics of Antimicrobial Lipopeptide Binding to Membranes: Origins of Affinity and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Molecular Dynamics Simulations of Human Antimicrobial Peptide LL-37 in Model POPC and POPG Lipid Bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tandfonline.com [tandfonline.com]

- 11. Solid-state nuclear magnetic resonance relaxation studies of the interaction mechanism of antimicrobial peptides with phospholipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. publications.mpi-cbg.de [publications.mpi-cbg.de]

- 13. Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]

- 15. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]

- 16. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]

- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

- 18. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 19. home.sandiego.edu [home.sandiego.edu]

- 20. CD Spectroscopy of Peptides and Proteins Bound to Large Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Solid-state NMR and Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Solid-State NMR Spectroscopic Approaches to Investigate Dynamics, Secondary Structure and Topology of Membrane Proteins [scirp.org]

- 24. Applications of Solid-State NMR Spectroscopy for the Study of Lipid Membranes with Polyphilic Guest (Macro)Molecules | MDPI [mdpi.com]

- 25. Fluorescence and Absorbance Spectroscopy Methods to Study Membrane Perturbations by Antimicrobial Host Defense Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Fluorescence spectroscopy and molecular dynamics simulations in studies on the mechanism of membrane destabilization by antimicrobial peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

The Intrinsic Dance of a Key Phospholipid: An In-depth Technical Guide to the Spontaneous Curvature and Molecular Shape of POPG

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals on the Physicochemical Properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG)

This technical guide delves into the critical, yet often subtle, physicochemical properties of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG), a ubiquitous anionic phospholipid in biological membranes and a vital component in advanced drug delivery systems. We explore the concepts of spontaneous curvature and molecular shape, elucidating their profound impact on the structure, function, and behavior of lipid bilayers. This document provides a consolidated resource of quantitative data, detailed experimental methodologies, and visual representations of key concepts to aid researchers in membrane biophysics and pharmaceutical development.

Understanding Spontaneous Curvature and Molecular Shape

The concept of "molecular shape" is a powerful tool for predicting the collective behavior of lipids in an aqueous environment. Lipids can be broadly categorized by a packing parameter, which relates the cross-sectional area of the hydrophilic headgroup to that of the hydrophobic acyl chains. This, in turn, dictates the preferred curvature of a lipid monolayer, a property known as spontaneous or intrinsic curvature (c₀) .

-

Cylindrical Shape (c₀ ≈ 0): Lipids with a headgroup area that is comparable to their tail area, such as phosphatidylcholines (PC), tend to form flat bilayers.

-

Conical Shape (c₀ < 0): Lipids with a smaller headgroup area relative to their bulky tails, like phosphatidylethanolamines (PE), induce a negative curvature, favoring the formation of inverted hexagonal (HII) phases.

-

Inverted-Cone Shape (c₀ > 0): Lipids with a larger headgroup area compared to their single acyl chain, such as lysolipids, exhibit positive curvature and tend to form micelles.

The spontaneous curvature of a lipid is a critical determinant of membrane properties, influencing membrane stability, fusion, fission, and the interaction with membrane-associated proteins.

The Molecular Geometry of POPG

1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) is an anionic phospholipid characterized by a glycerol (B35011) headgroup and two distinct acyl chains: a saturated palmitic acid (16:0) at the sn-1 position and a monounsaturated oleic acid (18:1) at the sn-2 position. This combination of a negatively charged, relatively bulky headgroup and a kinked unsaturated tail contributes to its unique molecular shape and packing properties within a lipid bilayer.

While phosphatidylglycerol (PG) lipids are generally considered to have a near-zero intrinsic curvature, suggesting a roughly cylindrical shape, some studies indicate a slight preference for positive curvature.[1] This is in contrast to its close structural analog, dioleoylphosphatidylglycerol (B1249151) (DOPG), which has been experimentally determined to have a small negative spontaneous curvature.[2] The subtle difference in acyl chain composition between POPG and DOPG likely accounts for this variation in their preferred curvature.

Quantitative Data on POPG and Related Phospholipids

The following tables summarize key quantitative parameters for POPG and related lipids, compiled from a range of experimental and computational studies.

| Lipid | Spontaneous Curvature (c₀) (nm⁻¹) | Experimental Conditions | Technique | Reference |

| DOPG | -0.0067 ± 0.021 | 150 mM NaCl | SAXS | [2] |

| DOPG | -0.115 ± 0.037 | 150 mM NaCl, 20 mM MgCl₂ | SAXS | [2] |

| POPG | Preference for positive curvature | --- | MD Simulation | [1] |

| PG | Near-zero | --- | --- | [3] |

Table 1: Spontaneous Curvature of POPG and Related Phospholipids. Note the influence of ionic environment on the spontaneous curvature of DOPG. A definitive experimental value for POPG remains a subject for further investigation.

| Lipid | Area per Lipid (Ų) | Temperature (°C) | Technique | Reference |

| POPG | 66.0 ± 1.3 | 30 | SANS/SAXS | [4][5] |

| POPG | 67.7 ± 0.2 | Not Specified | MD Simulation (CHARMM36) | [5] |

| POPC | 64.3 ± 1.3 | 30 | SANS/SAXS | [5] |

Table 2: Area per Lipid of POPG and POPC. The larger area per lipid of POPG compared to POPC is attributed to the electrostatic repulsion between the negatively charged headgroups.[6]

| Lipid | Bilayer Thickness (Å) | Temperature (°C) | Technique | Reference |

| POPG | 36.7 ± 0.7 | 30 | SANS/SAXS | [4][5] |

| POPC | 39.1 ± 0.8 | 30 | SANS/SAXS | [5] |

Table 3: Bilayer Thickness of POPG and POPC. The smaller bilayer thickness of POPG is a consequence of its larger area per lipid.

Experimental Protocols for Characterization

Determination of Spontaneous Curvature using Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful technique to determine the spontaneous curvature of lipids that do not readily form non-lamellar phases on their own. The protocol generally involves incorporating the lipid of interest into a host lipid matrix that is known to form an inverted hexagonal (HII) phase, such as dioleoylphosphatidylethanolamine (DOPE).

Methodology:

-

Sample Preparation:

-

Co-dissolve the guest lipid (e.g., POPG) and the host lipid (e.g., DOPE) in an organic solvent (e.g., chloroform/methanol mixture).

-

Dry the lipid mixture under a stream of nitrogen gas to form a thin film.

-

Further dry the film under vacuum for several hours to remove any residual solvent.

-

Hydrate the lipid film with an appropriate buffer (e.g., 150 mM NaCl) to form a lipid dispersion.

-

Subject the dispersion to several freeze-thaw cycles to ensure homogeneity.

-

-

SAXS Data Acquisition:

-

Load the lipid dispersion into a temperature-controlled sample holder.

-

Expose the sample to a collimated X-ray beam.

-

Record the scattered X-ray intensity as a function of the scattering angle (2θ).

-

-

Data Analysis:

-

The positions of the Bragg peaks in the SAXS pattern are used to determine the lattice parameter of the HII phase.

-

By measuring the lattice parameter at different concentrations of the guest lipid, the effect of the guest lipid on the HII phase dimensions can be determined.

-

The spontaneous curvature of the guest lipid is then extrapolated from these measurements based on established theoretical models.[7][8]

-

Structural Characterization of Lipid Vesicles using Cryo-Transmission Electron Microscopy (Cryo-EM)

Cryo-EM allows for the direct visualization of lipid vesicles in their hydrated state, providing information on their morphology, lamellarity, and bilayer thickness.

Methodology:

-

Vesicle Preparation: Prepare unilamellar vesicles of POPG or POPG-containing mixtures using standard methods such as extrusion or sonication.

-

Sample Vitrification:

-

Apply a small volume (3-4 µL) of the vesicle suspension to a glow-discharged EM grid.

-

Blot the grid to create a thin film of the suspension.

-

Rapidly plunge-freeze the grid into a cryogen (e.g., liquid ethane) to vitrify the sample.[9]

-

-

Cryo-EM Imaging:

-

Transfer the vitrified grid to a cryo-electron microscope.

-

Acquire images at low electron doses to minimize radiation damage.

-

-

Image Analysis:

Molecular Dynamics (MD) Simulations of POPG Bilayers

MD simulations provide atomistic or coarse-grained insights into the structure and dynamics of lipid bilayers, complementing experimental data.

Methodology:

-

System Setup:

-

Simulation Protocol:

-

Perform energy minimization to remove steric clashes.

-

Equilibrate the system in a stepwise manner, gradually releasing restraints on different parts of the system (e.g., lipid headgroups, acyl chains).[16]

-

Run a production simulation for a sufficient length of time (typically nanoseconds to microseconds) to sample the conformational space of the bilayer.

-

-

Data Analysis:

-

Analyze the simulation trajectory to calculate various structural and dynamic properties, such as the area per lipid, bilayer thickness, order parameters of the acyl chains, and headgroup orientation.[17]

-

Visualizing Key Relationships

The following diagrams, generated using the DOT language, illustrate the conceptual relationships between lipid molecular shape, bilayer properties, and experimental characterization.

Caption: Relationship between POPG molecular properties and resulting bilayer characteristics.

Caption: General experimental workflow for characterizing the physical properties of POPG.

Implications for Drug Development

The molecular shape and spontaneous curvature of POPG are not merely academic curiosities; they have profound implications for the design and performance of lipid-based drug delivery systems, such as liposomes and lipid nanoparticles (LNPs).

-

Formulation Stability: The near-zero spontaneous curvature of POPG contributes to the formation of stable lamellar structures, which is essential for robust vesicle formation and drug encapsulation.

-

Control of Surface Charge: The anionic nature of the POPG headgroup imparts a negative surface charge to lipid nanoparticles, which can prevent aggregation through electrostatic repulsion and influence their interaction with biological systems.

-

Modulation of Membrane Fluidity: The presence of the unsaturated oleoyl (B10858665) chain in POPG enhances membrane fluidity, which can affect drug loading and release kinetics.

-

Interaction with Payloads: The specific chemical nature of the POPG headgroup can influence the encapsulation and retention of therapeutic payloads through electrostatic and hydrogen bonding interactions.

Conclusion

This technical guide has provided a comprehensive overview of the spontaneous curvature and molecular shape of POPG, supported by quantitative data and detailed experimental methodologies. While a definitive experimental value for the spontaneous curvature of POPG remains to be elucidated, the available evidence points to a near-zero or slightly positive curvature, consistent with its role as a stable bilayer-forming lipid. A thorough understanding of these fundamental physicochemical properties is paramount for researchers and professionals working to harness the full potential of POPG in both fundamental membrane biophysics and the development of next-generation drug delivery platforms. Further experimental work is encouraged to precisely quantify the spontaneous curvature of POPG under various physiologically relevant conditions.

References

- 1. Curvature sensing by cardiolipin in simulated buckled membranes - Soft Matter (RSC Publishing) DOI:10.1039/C8SM02133C [pubs.rsc.org]

- 2. X-ray diffraction measurement of the monolayer spontaneous curvature of dioleoylphosphatidylglycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Molecular structures of fluid phase phosphatidylglycerol bilayers as determined by small angle neutron and X-ray scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Monolayer spontaneous curvature of raft-forming membrane lipids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cris.tau.ac.il [cris.tau.ac.il]

- 9. Cryo-EM sample preparation [protocols.io]

- 10. Visualizing lipid membrane structure with cryo-EM: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cryo-EM images of phase-separated lipid bilayer vesicles analyzed with a machine-learning approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular Dynamics Simulations of Lipid Bilayers: Simple Recipe of How to Do It | Springer Nature Experiments [experiments.springernature.com]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. Investigating the Effects of the POPC–POPG Lipid Bilayer Composition on PAP248–286 Binding Using CG Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Discovery and initial characterization of phosphatidylglycerol lipids

An In-depth Technical Guide to the Discovery and Initial Characterization of Phosphatidylglycerol Lipids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, initial characterization, and fundamental biological roles of phosphatidylglycerol (PG), an anionic phospholipid essential for various cellular functions across all domains of life.

Discovery and Ubiquity

Phosphatidylglycerol was first identified in 1958 by A. A. Benson and B. Maruo in the photosynthetic organism Scenedesmus.[1][2][3] This discovery was soon followed by its identification in a wide range of organisms, including higher plants, Gram-negative bacteria, and mammals, establishing PG as a ubiquitous component of biological membranes.[3]

Structurally, phosphatidylglycerol is a glycerophospholipid distinguished by a glycerol (B35011) headgroup attached to the phosphate (B84403) moiety.[4][5] This headgroup imparts a net negative charge at physiological pH, classifying PG as an anionic phospholipid.[1][6]

Quantitative Distribution of Phosphatidylglycerol

While universally present, the abundance of PG varies significantly across different organisms and subcellular compartments. It is generally a minor component in eukaryotes but can be a major phospholipid in bacterial membranes.

| Organism/Tissue | Subcellular Location | Relative Abundance (% of Total Phospholipids) | Reference |

| Escherichia coli | Cell Membrane | 5 - 20% | [7][8] |

| Plants | Subcellular Membranes (e.g., Plasma Membrane) | 1.5 - 4.5% | |

| Plants | Thylakoid Membranes | Major Phospholipid Component | [1][9][10] |

| Mammals | General Intracellular Membranes | < 1% | [1] |

| Mammals | Mitochondria & Microsomal Membranes | Predominantly Located | [1] |

| Human | Plasma | ~ 0.2% | [3] |

| Mammals | Pulmonary Surfactant | Major Component |

Biosynthesis and Key Signaling Pathways

The synthesis of PG is a conserved process that is crucial for maintaining membrane homeostasis and providing the precursor for other important lipids, most notably cardiolipin (B10847521).

De Novo Biosynthesis Pathway

The primary pathway for PG synthesis begins with phosphatidic acid (PA) and proceeds through two key enzymatic steps.

Caption: De Novo PG biosynthesis pathway.[4][11]

Role as a Precursor in Cardiolipin Synthesis

Phosphatidylglycerol is the direct precursor for the synthesis of cardiolipin (diphosphatidylglycerol), a phospholipid critical for the structure and function of the inner mitochondrial membrane in eukaryotes and the cell membrane in bacteria. The mechanism, however, differs between prokaryotes and eukaryotes.

Caption: Divergent pathways of cardiolipin synthesis.[4][12][13]

Experimental Protocols for Isolation and Characterization

The initial characterization and subsequent study of PG have relied on robust methods for lipid extraction, separation, and analysis.

General Experimental Workflow

The following diagram outlines a typical workflow for the analysis of phosphatidylglycerol from a biological sample.

References

- 1. Phosphatidylglycerol (PG) - Creative Biolabs [creative-biolabs.com]

- 2. Piant phospholipids. I. Identification of the phosphatidyl glycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Is phosphatidylglycerol essential for terrestrial life? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phosphatidylglycerol - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Specific roles of phosphatidylglycerols in hosts and microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In Vivo and in Vitro Synthesis of Phosphatidylglycerol by an Escherichia coli Cardiolipin Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phosphatidylglycerol Is the Lipid Donor for Synthesis of Phospholipid-Linked Enterobacterial Common Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phosphatidylglycerol: Structure, Functions, and Analysis - Creative Proteomics [creative-proteomics.com]

- 10. Ultimate Guide to Phosphatidylglycerol: Structure, Functions, and Analysis [metwarebio.com]

- 11. aocs.org [aocs.org]

- 12. Biosynthesis of Cardiolipin from Phosphatidylglycerol in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thematic Review Series: Glycerolipids. Cardiolipin synthesis for the assembly of bacterial and mitochondrial membranes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Preparation of POPG Liposomes via Extrusion Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

Liposomes are artificially prepared vesicles composed of a lipid bilayer, and they are valuable tools in various scientific disciplines, including drug delivery, membrane biophysics, and nanomedicine. The extrusion method is a widely used technique to produce unilamellar liposomes of a defined and uniform size. This document provides detailed application notes and protocols for the preparation of 1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) liposomes using the thin-film hydration followed by extrusion method.[1]

The process begins with the formation of a thin lipid film from a solution of POPG in an organic solvent.[2][3] This film is then hydrated with an aqueous buffer to form multilamellar vesicles (MLVs).[2][3] Subsequently, the MLV suspension is repeatedly passed through a polycarbonate membrane with a defined pore size to generate large unilamellar vesicles (LUVs) of a more homogenous size distribution.[4][5][6]

Materials and Equipment

Materials

-

1-palmitoyl-2-oleoyl-sn-glycero-3-phospho-(1'-rac-glycerol) (POPG) powder

-

Chloroform (B151607) or a chloroform:methanol mixture[2][7]

-

Hydration buffer (e.g., phosphate-buffered saline (PBS), Tris buffer)

-

Argon or Nitrogen gas[8]

-

Deionized water

Equipment

-

Rotary evaporator or a stream of inert gas (N2 or Ar)[2]

-

Water bath or heating block[8]

-

Vortex mixer

-

Liposome (B1194612) extruder (e.g., Avanti Mini-Extruder)[7]

-

Syringes (gas-tight)

-

Dynamic Light Scattering (DLS) instrument for size characterization[8][11]

Experimental Protocols

Protocol 1: Thin-Film Hydration

This initial step creates a thin lipid film on the interior surface of a round-bottom flask, which is a crucial precursor for the formation of liposomes.[1][2]

-

Lipid Dissolution: Weigh the desired amount of POPG powder and dissolve it in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical concentration is 10-20 mg of lipid per 1 mL of organic solvent. Ensure the lipid is completely dissolved to form a clear solution.

-

Solvent Evaporation: Remove the organic solvent to form a thin lipid film.

-

Drying: Dry the lipid film under a high vacuum for at least 2 hours, or overnight, to remove any residual organic solvent.[2][8] This step is critical as residual solvent can affect the stability and properties of the liposomes.

Protocol 2: Hydration of the Lipid Film

In this stage, the dried lipid film is rehydrated with an aqueous buffer to form multilamellar vesicles (MLVs).[2]

-

Pre-heating: Pre-heat the hydration buffer to a temperature above the phase transition temperature (Tc) of POPG. The Tc of POPG is -2 °C, so hydration can be performed at room temperature or slightly above.

-

Hydration: Add the pre-heated hydration buffer to the round-bottom flask containing the dried lipid film. The volume of the buffer will determine the final lipid concentration.

-

Vesicle Formation: Agitate the flask to facilitate the formation of MLVs. This can be done by vortexing or gentle shaking. The lipid film will swell and disperse to form a milky suspension of MLVs.[3]

Protocol 3: Liposome Extrusion

Extrusion is the process of forcing the MLV suspension through a polycarbonate membrane with a defined pore size to produce unilamellar vesicles of a more uniform size.[4][5][6]

-

Extruder Assembly: Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm pore size) according to the manufacturer's instructions.

-

Freeze-Thaw Cycles (Optional but Recommended): To improve the homogeneity and trapping efficiency of the liposomes, subject the MLV suspension to 5-10 freeze-thaw cycles.[8] This involves alternately freezing the suspension in liquid nitrogen and thawing it in a warm water bath.

-

Extrusion Process:

-